molecular formula C9H9BrO2 B083933 4-(Bromomethyl)phenylacetic acid CAS No. 13737-36-5

4-(Bromomethyl)phenylacetic acid

Cat. No. B083933
CAS RN: 13737-36-5
M. Wt: 229.07 g/mol
InChI Key: WCOCCXZFEJGHTC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)phenylacetic acid is an organic compound utilized in various chemical syntheses, including the preparation of peptide and pharmaceutical intermediates. This compound serves as a precursor in the synthesis of other chemicals due to its reactive bromomethyl group, which can undergo substitution reactions.

Synthesis Analysis

4-(Bromomethyl)phenylacetic acid can be synthesized through the esterification of BOC-amino acids with 4-(bromomethyl)phenethyl alcohol, followed by Collins oxidation and sodium chlorite oxidation. This process offers a new preparation method for BOC-aminoacyloxymethyl)phenylacetic acids, with overall yields ranging from 58 to 69% (Plaue & Heissler, 1987).

Molecular Structure Analysis

The molecular structure of derivatives of 4-(Bromomethyl)phenylacetic acid, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals that the methoxy group is nearly coplanar with the phenyl ring, indicating that the Br atom exhibits electron-withdrawing properties, while other substituents have electron-donating properties. This structural arrangement facilitates various chemical reactions (Guzei, Gunderson, & Hill, 2010).

Chemical Reactions and Properties

4-(Bromomethyl)phenylacetic acid participates in several chemical reactions, including esterification and oxidation, due to its bromomethyl group. This group's reactivity makes it a valuable intermediate in organic synthesis, such as in the preparation of arylboronic acids and their derivatives, which are important in pharmaceutical and agrochemical industries (Zhang Da, 2015).

Scientific Research Applications

  • Serine Protease Inhibitor Precursor

    • Application Summary : 4-(Bromomethyl)phenylacetic acid is used as a precursor for serine protease inhibitors . Serine protease inhibitors play a crucial role in regulating the activity of serine proteases, which are involved in various physiological processes such as digestion, immune response, blood coagulation, and more.
  • Synthesis of Novel Crown Ether Receptor

    • Application Summary : 4-(Bromomethyl)phenylacetic acid is used in the synthesis of a novel crown ether receptor . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form complexes with certain metal ions.
    • Method of Application : The synthesis of a crown ether receptor typically involves a series of chemical reactions. In this case, 4-(Bromomethyl)phenylacetic acid is reacted with excessive sodium acetate and acetic acid .
  • Synthesis of 4-(Acetoxymethyl)phenylacetic Acid
    • Application Summary : 4-(Bromomethyl)phenylacetic acid can be used in the synthesis of 4-(acetoxymethyl)phenylacetic acid . This compound could potentially be used in various chemical reactions as a building block.
    • Method of Application : The synthesis involves reacting 4-(Bromomethyl)phenylacetic acid with excessive sodium acetate and acetic acid .

Safety And Hazards

4-(Bromomethyl)phenylacetic acid is considered hazardous. It causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, gas, or vapours, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOCCXZFEJGHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403874
Record name 4-(Bromomethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)phenylacetic acid

CAS RN

13737-36-5
Record name 4-(Bromomethyl)phenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13737-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of p-methylphenylacetic acid (0.175 mol, 27.8 g) in tetrachloromethane (250 mL) under a nitrogen atmosphere in a round bottom flask equipped with a reflux condenser and provision for trapping the released HBr was added bromine (0.175 mol, 27.8 g) dissolved in tetrachloromethane. The red/brown mixture was irradiated and brought to reflux with a 250 watt incandescent light source. Over the course of ten minutes, the color was discharged and a crystalline precipitate was formed. The mixture was allowed to cool to room temperature, and the solid was collected by vacuum filtration, and dried in a stream of nitrogen to give (4-bromomethyl-phenyl)-acetic acid as a white solid containing 6.3% by weight p-methylphenylacetic acid as an impurity. (25.1 g, 63%).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 50 g (0.33 mol) of 4-methylphenyl acetic acid, 62 g (0.35mol) of N-bromosuccinimide, 200 ml of carbon tetrachloride and 0.1 g of 2,2-azobis(isobutyronitrile) are placed in a 500 ml flask and heated to reflux with stirring for 4 hours. After the reaction mixture is cooled to room temperature, it is poured into 500 ml of water. The obtained precipitate is filtered off, and then washed with water. After drying under an atmosphere of reduced pressure, 55 g of a white powder are obtained (72%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
2,2-azobis(isobutyronitrile)
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
AR Mitchell, SBH Kent, M Engelhard… - The Journal of Organic …, 1978 - ACS Publications
The preferred route to the aminoacylated 4-(oxymethyl) phenylacetamidomethyl-resin (-OCH2-Pam-resin) involves the condensation of a Boc-aminoacyl-4-(oxymethyl) phenylacetic …
Number of citations: 452 pubs.acs.org
S Plaue, D Heissler - Tetrahedron letters, 1987 - Elsevier
A new preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids 1, consisting of an esterification of the corresponding BOC-amino acids 2 with 4-(bromomethyl)phenethyl alcohol 3…
Number of citations: 11 www.sciencedirect.com
Z Feng, F Chu, Z Guo, P Sun - Bioorganic & medicinal chemistry letters, 2009 - Elsevier
We have developed a novel and moderately selective COX-2 inhibitor, imrecoxib, as a new anti-inflammatory drug. We describe herein the preparation of the major metabolites M2 and …
Number of citations: 54 www.sciencedirect.com
R Snelling, JZ Saavedra, P Bayrasy… - Organic Chemistry …, 2015 - pubs.rsc.org
The selective, partial, or tandem reductions of bifunctional compounds containing primary alkyl or benzyl bromides can generate a variety of different products using a mixture of …
Number of citations: 9 pubs.rsc.org
F Maglangit, MH Tong, M Jaspars, K Kyeremeh… - Tetrahedron …, 2019 - Elsevier
Two new siderophores belonging to the hydroxamate class, Legonoxamine A (1) and B (2) have been isolated from the soil bacterium, Streptomyces sp. MA37, together with one known …
Number of citations: 22 www.sciencedirect.com
AR Mitchell, BW Erickson, MN Ryabtsev… - Journal of the …, 1976 - ACS Publications
Some of the peptide chains esterified to the hydroxymethyl-poly (styrene-co-divinylbenzene) resin are lost by acidol-ysis during solid-phase peptidesynthesis. This loss has been …
Number of citations: 304 pubs.acs.org
B Otazaghine, G David, B Boutevin… - Macromolecular …, 2004 - Wiley Online Library
Atom Transfer Radical Polymerization (ATRP) of styrene was carried out at 110 C using various substituted 2‐bromoisobutyrates as initiators and the homogeneous catalyst CuBr/1,1,4,7…
Number of citations: 72 onlinelibrary.wiley.com
A KOMORIYA, GA HOMANDBERG… - … Journal of Peptide …, 1980 - Wiley Online Library
While trypsin can catalyze resynthesis of the peptide bond between fragments in the noncovalent complex of nuclease‐T‐(6–48) and nuclease‐T‐(49–149), this reaction leads to …
Number of citations: 27 onlinelibrary.wiley.com
AR Mitchell - Peptide Science, 2008 - Wiley Online Library
By the early 1970s it had became apparent that the solid‐phase synthesis of ribonuclease A could not be generalized. Consequently, virtually every aspect of solid‐phase peptide …
Number of citations: 7 onlinelibrary.wiley.com
TJ Tolbert, CH Wong - Bioconjugation Protocols: Strategies and Methods, 2004 - Springer
This method describes the use of subtilisin-catalyzed peptide condensation to form a 15-residue glycopeptide from two smaller synthetic peptides. A 12-residue peptide ester is …
Number of citations: 8 link.springer.com

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